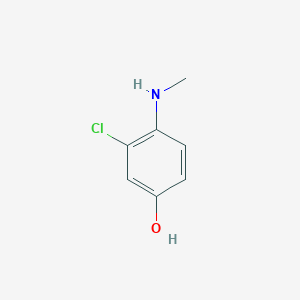
3-Chloro-4-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(methylamino)phenol is an organic compound with the molecular formula C7H8ClNO It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom at the third position and a methylamino group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-4-(methylamino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chlorophenol with methylamine. The reaction typically occurs under mild conditions, with the presence of a base such as sodium hydroxide to facilitate the substitution.
Another method involves the direct chlorination of 4-(methylamino)phenol. This reaction requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and it is usually carried out under controlled temperature conditions to prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different substituted phenols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions require bases like sodium hydroxide or potassium carbonate to deprotonate the nucleophile.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Substituted phenols with amino groups.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(methylamino)phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, leading to changes in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the methylamino group.
3-Chloro-4-aminophenol: Similar structure but lacks the methyl group on the amino group.
4-Chloro-3-nitrophenol: Contains a nitro group instead of a methylamino group.
Uniqueness
3-Chloro-4-(methylamino)phenol is unique due to the presence of both chlorine and methylamino groups on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C7H8ClNO |
|---|---|
Peso molecular |
157.60 g/mol |
Nombre IUPAC |
3-chloro-4-(methylamino)phenol |
InChI |
InChI=1S/C7H8ClNO/c1-9-7-3-2-5(10)4-6(7)8/h2-4,9-10H,1H3 |
Clave InChI |
UVBAYBDGILCUTM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


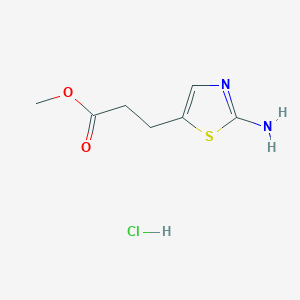
![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
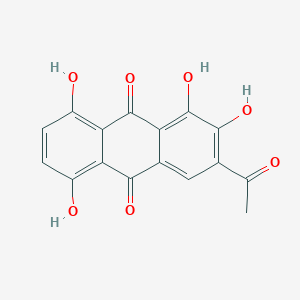

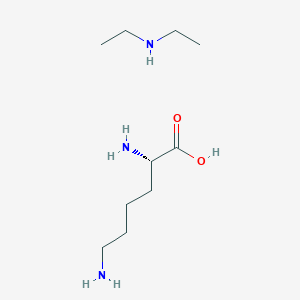


![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)


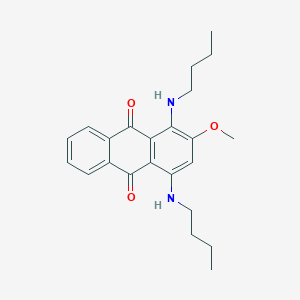
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)

![6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13133744.png)
